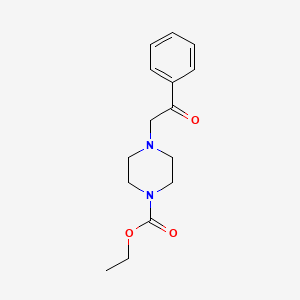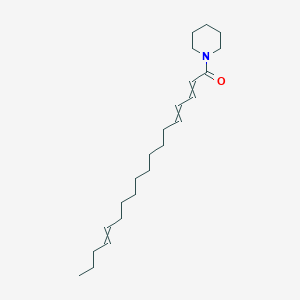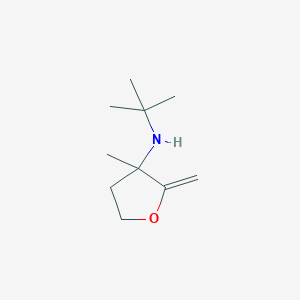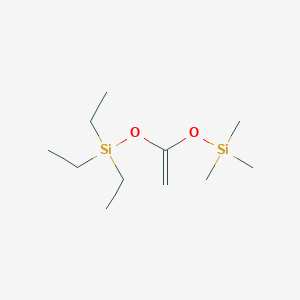![molecular formula C17H16O5 B12559660 2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde CAS No. 160726-74-9](/img/structure/B12559660.png)
2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is an organic compound that features two benzaldehyde groups connected via a 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with 2-hydroxypropane-1,3-diol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then undergoes hydrolysis to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
Reduction: 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its ability to form stable linkages.
Mécanisme D'action
The mechanism by which 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups in proteins, leading to the formation of Schiff bases. This property is exploited in various biochemical assays and drug design strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]diacetaldehyde
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzoic acid
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzyl alcohol
Uniqueness
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde is unique due to its dual aldehyde functionality combined with the 2-hydroxypropane-1,3-diyl bis(oxy) linkage. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
160726-74-9 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
2-[3-(2-formylphenoxy)-2-hydroxypropoxy]benzaldehyde |
InChI |
InChI=1S/C17H16O5/c18-9-13-5-1-3-7-16(13)21-11-15(20)12-22-17-8-4-2-6-14(17)10-19/h1-10,15,20H,11-12H2 |
Clé InChI |
GVQBMABOIJEXFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OCC(COC2=CC=CC=C2C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)






![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)


